

# cross-validation of methods for 2-Hydroxy Irinotecan quantification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

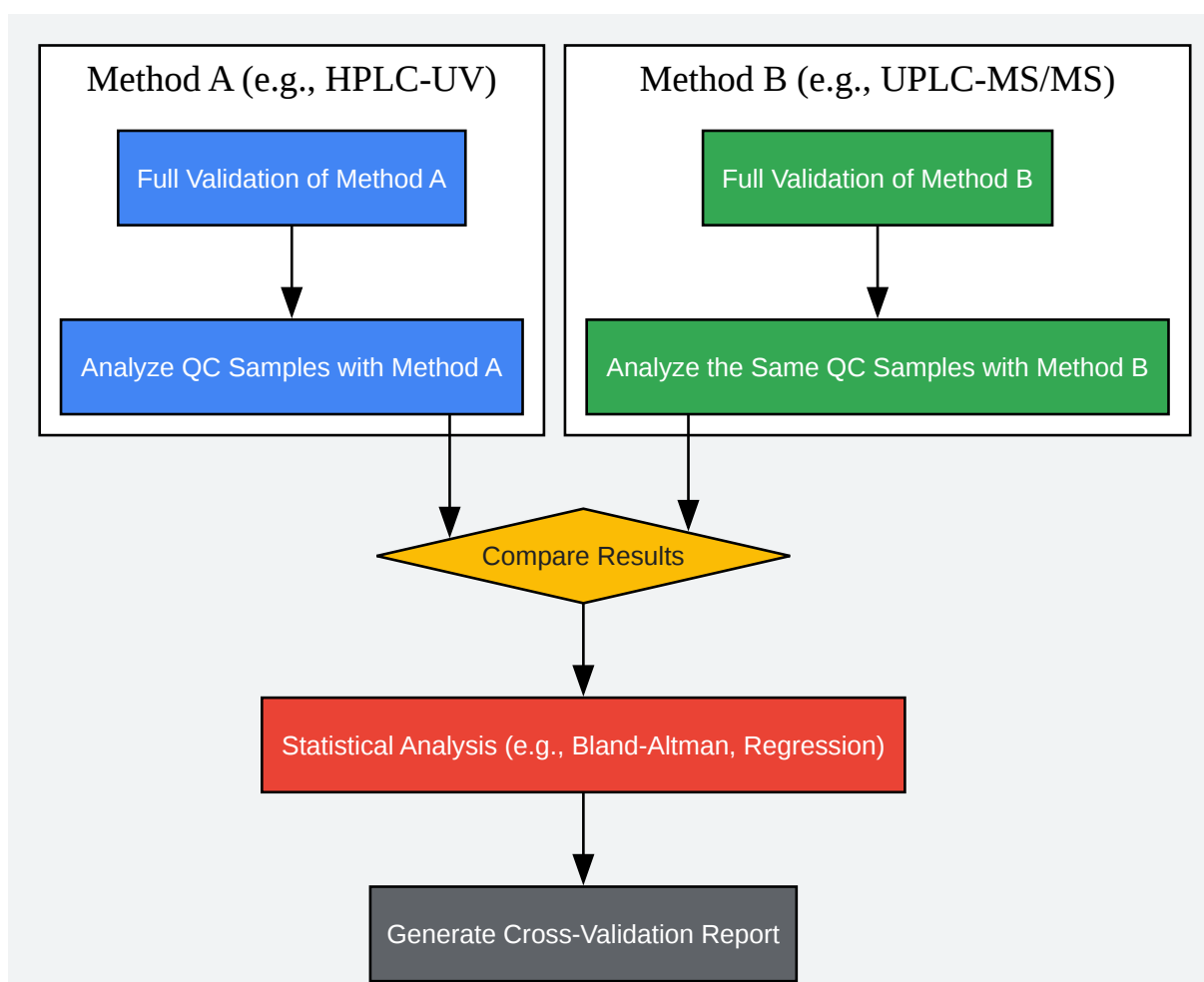
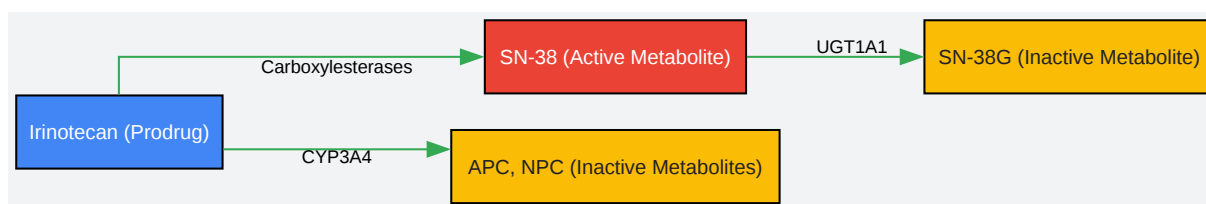
Compound Name: 2-Hydroxy Irinotecan

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## Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases. [1][2] SN-38 is a potent topoisomerase I inhibitor, exhibiting significantly more cytotoxic activity than irinotecan itself.[3][4] Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1 to form SN-38 glucuronide (SN-38G).[1][2] Additionally, irinotecan can be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites, primarily APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin).[1][2][5]



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## References

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- To cite this document: BenchChem. [cross-validation of methods for 2-Hydroxy Irinotecan quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293965#cross-validation-of-methods-for-2-hydroxy-irinotecan-quantification]

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